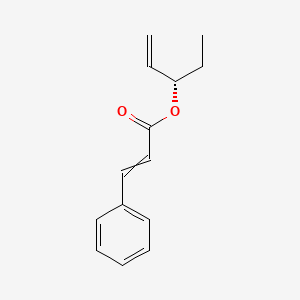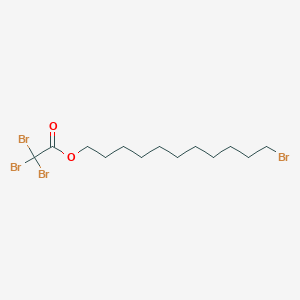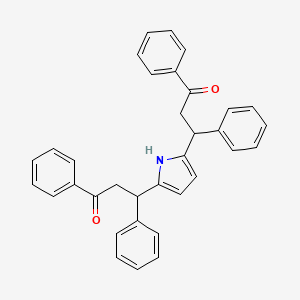
1-Propanone, 3,3'-1H-pyrrole-2,5-diylbis[1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- is a complex organic compound known for its unique structure and properties. It is used in various scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and conjugated polymers .
Preparation Methods
The synthesis of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 1,3-diphenyl-2-propanone as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing fluorescent polyphenylene dendrimers, which are light emitters for organic light-emitting diodes . In biology and medicine, it may be used in the synthesis of bioactive molecules and pharmaceuticals. In industry, it is used in the production of various polymers and materials .
Mechanism of Action
The mechanism of action of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- can be compared with other similar compounds such as 1,3-diphenyl-2-propanone and 1,3-diphenylacetone . These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of 1-Propanone, 3,3’-1H-pyrrole-2,5-diylbis[1,3-diphenyl- lies in its ability to participate in a wide range of chemical reactions and its diverse applications in various fields .
Properties
CAS No. |
888483-15-6 |
|---|---|
Molecular Formula |
C34H29NO2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-[5-(3-oxo-1,3-diphenylpropyl)-1H-pyrrol-2-yl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C34H29NO2/c36-33(27-17-9-3-10-18-27)23-29(25-13-5-1-6-14-25)31-21-22-32(35-31)30(26-15-7-2-8-16-26)24-34(37)28-19-11-4-12-20-28/h1-22,29-30,35H,23-24H2 |
InChI Key |
UECHLFVTRWCDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(N3)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14181753.png)
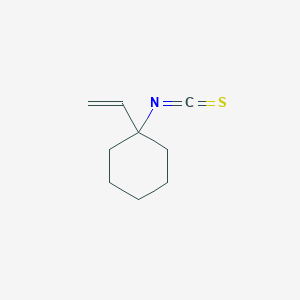

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

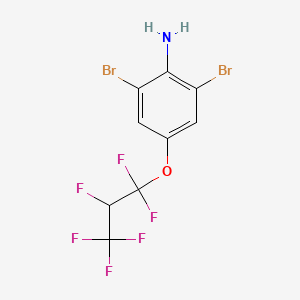
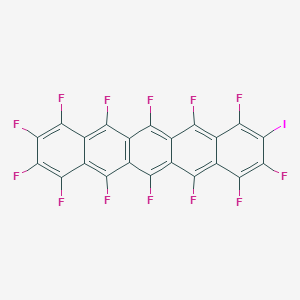
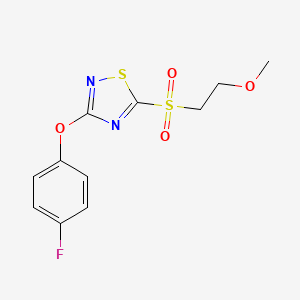
![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
